molecular formula C12H17N5O3 B2674408 t-Butyl 3-[4-(azidomethyl)oxazol-5-yl]azetidine-1-carboxylate CAS No. 2287270-50-0

t-Butyl 3-[4-(azidomethyl)oxazol-5-yl]azetidine-1-carboxylate

Cat. No.: B2674408
CAS No.: 2287270-50-0
M. Wt: 279.3
InChI Key: WDZOPLOQFPKLRR-UHFFFAOYSA-N
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Description

T-Butyl 3-[4-(azidomethyl)oxazol-5-yl]azetidine-1-carboxylate is a useful research compound. Its molecular formula is C12H17N5O3 and its molecular weight is 279.3. The purity is usually 95%.
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Scientific Research Applications

Synthesis of 3-functionalized 3-methylazetidines

Researchers developed methods to prepare 3-functionalized 3-methylazetidines, providing access to novel compounds with potential applications in medicinal chemistry and drug development. These methods involve nucleophilic substitution at the 3-position by different nucleophiles, highlighting the compound's versatility as a building block for synthesizing a variety of functionalized azetidines (Stankovic et al., 2012).

Development of novel fused β-lactams

The compound has been utilized in the synthesis of novel fused β-lactams through intramolecular 1,3-dipolar cycloadditions, contributing to the field of antibiotics research. This approach underscores the compound's role in generating structurally complex and biologically significant molecules (Pearson & Tyler, 1985).

Applications in polyurethane systems

The compound's derivatives have found applications in creating self-curing aqueous-based polyurethane (PU) systems. A triazetidine compound derived from azetidine was introduced into anionic aqueous-based PU dispersion as a new latent curing agent, demonstrating the compound's utility in materials science and polymer chemistry (Wang et al., 2012).

Preparation and Deamination studies

Research on the preparation and deamination of t-Butyl-3-aminoazetidines, including the studied compound, has contributed to a deeper understanding of azetidine chemistry. These studies provide insights into the reactivity and transformation of azetidines, essential for their application in synthetic chemistry (Chen et al., 1972).

Gram-scale synthesis of protected 3-haloazetidines

The compound has also been involved in the development of methods for the gram-scale synthesis of protected 3-haloazetidines. This research highlights its importance in the scalable production of azetidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other active molecules (Ji et al., 2018).

Properties

IUPAC Name

tert-butyl 3-[4-(azidomethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O3/c1-12(2,3)20-11(18)17-5-8(6-17)10-9(4-15-16-13)14-7-19-10/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZOPLOQFPKLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=C(N=CO2)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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